molecular formula C11H11FO2 B1464202 (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid CAS No. 1353519-32-0

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid

Cat. No.: B1464202
CAS No.: 1353519-32-0
M. Wt: 194.2 g/mol
InChI Key: RMJWZXUPNBGTEP-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid is an organic compound characterized by the presence of a fluoro-substituted phenyl group and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid typically involves the use of starting materials such as 4-fluoro-3-methylbenzaldehyde and malonic acid. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol. The reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 4-(4-Fluoro-3-methylphenyl)butanoic acid.

    Reduction: Formation of 4-(4-Fluoro-3-methylphenyl)butanoic acid.

    Substitution: Formation of derivatives with various substituents replacing the fluoro group.

Scientific Research Applications

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylbenzoic acid
  • 4-Fluoro-3-methylphenylacetic acid
  • 4-Fluoro-3-methylcinnamic acid

Uniqueness

(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid is unique due to the presence of both a fluoro-substituted phenyl group and a butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, differentiating it from other similar compounds.

Properties

IUPAC Name

(E)-4-(4-fluoro-3-methylphenyl)but-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h2-3,5-7H,4H2,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJWZXUPNBGTEP-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid
Reactant of Route 3
Reactant of Route 3
(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid
Reactant of Route 4
Reactant of Route 4
(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid
Reactant of Route 5
Reactant of Route 5
(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid
Reactant of Route 6
Reactant of Route 6
(E)-4-(4-Fluoro-3-methylphenyl)-3-butenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.